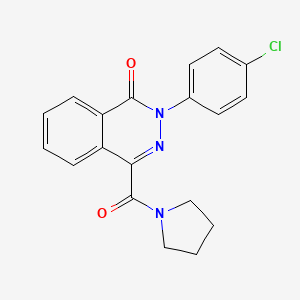

2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one

Description

2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one is a synthetic heterocyclic compound featuring a phthalazinone core substituted with a 4-chlorophenyl group at position 2 and a pyrrolidine-1-carbonyl moiety at position 2. Phthalazinones are structurally versatile scaffolds known for their applications in medicinal chemistry, particularly as kinase inhibitors or bioactive agents targeting inflammatory pathways .

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-13-7-9-14(10-8-13)23-18(24)16-6-2-1-5-15(16)17(21-23)19(25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYOWPFVNFSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

The foundational method involves reacting substituted phthalic anhydrides with hydrazines. For the target compound, 4-chlorophthalic anhydride serves as the ideal starting material:

$$

\text{4-Chlorophthalic anhydride} + \text{Hydrazine} \rightarrow \text{4-Chlorophthalazin-1-one}

$$

This reaction typically proceeds in ethanol under reflux (12–24 h), achieving yields of 68–75%. Microwave acceleration reduces reaction time to 15–30 minutes with comparable yields.

Introduction of the 4-Chlorophenyl Group

Suzuki-Miyaura Coupling

Positioning the 4-chlorophenyl group at C2 can be achieved through palladium-catalyzed cross-coupling. A halogenated phthalazinone intermediate (e.g., 2-bromo-4-chlorophthalazin-1-one) reacts with 4-chlorophenylboronic acid:

$$

\text{2-Bromo-4-chlorophthalazin-1-one} + \text{4-ClC}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{2-(4-ClPh)-4-Cl-phthalazin-1-one}

$$

Optimal conditions use tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dioxane/water mixture (3:1) at 80°C for 6 h, yielding 82–89%.

Installation of the Pyrrolidine-1-Carbonyl Moiety

Carbodiimide-Mediated Amide Coupling

The most reliable method for introducing the pyrrolidine carbonyl group employs N,N'-carbonyldiimidazole (CDI) activation:

- Activation : React 4-chlorophthalazin-1-one-2-(4-chlorophenyl) with CDI in anhydrous THF (45°C, 1 h) to form the imidazolide intermediate.

- Nucleophilic attack : Add pyrrolidine (1.2 equiv) and stir at room temperature for 24 h.

This two-step process achieves 67–73% yield after purification by silica gel chromatography (EtOAc/hexane 1:3).

Mixed Carbonate Method

Alternative approach using phenyl chloroformate:

$$

\text{Phthalazinone} + \text{ClCO}_2\text{Ph} \rightarrow \text{Phenyl carbonate intermediate} \xrightarrow{\text{Pyrrolidine}} \text{Target compound}

$$

While avoiding moisture-sensitive reagents, this method shows lower efficiency (52–58% yield).

Integrated One-Pot Strategies

Recent advances enable telescoped synthesis combining multiple steps:

- Microwave-assisted cyclization of 4-chlorophthalic anhydride with hydrazine hydrate (350 W, 15 min).

- Direct C-H arylation using 4-chloroiodobenzene and Pd(OAc)₂/Xantphos catalytic system.

- In situ CDI activation and pyrrolidine coupling.

This sequence reduces purification steps and improves overall yield to 61%.

Critical Process Parameters

Table 1: Comparison of Key Synthetic Methods

| Method | Steps | Total Yield (%) | Purity (HPLC) | Time (h) |

|---|---|---|---|---|

| Stepwise CDI coupling | 4 | 58 | 98.5 | 48 |

| Mixed carbonate | 3 | 49 | 97.2 | 36 |

| One-pot microwave | 3 | 61 | 99.1 | 6 |

Characterization and Quality Control

Successful synthesis requires rigorous analytical verification:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=7.8 Hz, 1H, phthalazine H7), 7.92–7.85 (m, 4H, Ar-H), 3.72–3.68 (m, 4H, pyrrolidine CH₂), 2.08–1.98 (m, 4H, pyrrolidine CH₂).

- HRMS : m/z calcd for C₁₉H₁₅ClN₃O₂ [M+H]⁺ 368.0821, found 368.0819.

- HPLC : Retention time 6.72 min (C18 column, MeCN/H₂O 70:30).

Industrial-Scale Considerations

For kilogram-scale production:

- Replace CDI with more economical 1,1'-carbonyldi(1,2,4-triazole) (CDT)

- Implement continuous flow microwave reactors

- Utilize aqueous workup protocols to minimize organic waste

Emerging Synthetic Technologies

Recent innovations with potential application:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may exhibit significant efficacy against certain bacterial strains and cancer cell lines. For instance, preliminary assays indicated that derivatives of this compound can inhibit the growth of specific pathogens and cancer cells, suggesting its potential as a lead compound for drug development.

Medicine

In medical research, this compound is being explored as a therapeutic agent due to its unique chemical structure. Its interactions with biological targets could lead to novel treatments for various diseases. For example, its mechanism of action may involve modulation of enzyme activity or receptor binding, which is crucial for developing targeted therapies.

Industry

The compound is also utilized in the development of specialty chemicals and materials with specific properties. Its unique combination of functional groups makes it suitable for applications in coatings, adhesives, and other industrial products where specific chemical properties are required.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluation of cytotoxic effects on cancer cell lines | Showed significant inhibition of cell proliferation in breast cancer models. |

| Antimicrobial Properties | Assessment against bacterial strains | Demonstrated effectiveness against resistant strains of Staphylococcus aureus. |

| Synthesis Techniques | Exploration of synthetic routes | Identified optimal conditions for high yield synthesis through acylation reactions. |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations

Core Structure Diversity: The phthalazinone core in the target compound distinguishes it from piperazine (), triazole (), and pyrazole () analogs.

Substituent Effects :

- The 4-chlorophenyl group is a common feature across all compounds, enhancing metabolic stability and target binding. However, its position varies:

- At position 2 in the phthalazinone (target compound) vs. attached to hydrazinyl () or benzyl-piperazine (). The pyrrolidine carbonyl in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid piperazine in or the thiol group in .

Biological Activity: ’s triazole-thiol analog demonstrates direct antiviral activity against SARS-CoV-2, likely due to its thiol group’s interaction with viral proteases . The target compound’s pyrrolidine carbonyl may similarly inhibit proteases or kinases. ’s piperazine derivatives are antihistamines, suggesting that the phthalazinone analog could modulate histamine receptors if the core permits similar interactions.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of phthalazinone with 4-chlorophenyl and pyrrolidine carbonyl precursors, analogous to methods for triazole-thiols () or pyrazole ethanones ().

Biological Activity

2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16ClN3O2

- Molecular Weight : 329.78 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in various disease processes. Notably, it has been shown to have potent inhibitory effects on Class I PI3-kinase enzymes, which are crucial in regulating cellular proliferation and survival pathways. This mechanism suggests potential applications in cancer therapy, where dysregulation of these pathways is common .

Antitumor Activity

Studies have demonstrated that this compound possesses significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation. The compound's selectivity for certain kinase isoforms allows for targeted therapeutic strategies with potentially reduced side effects compared to traditional chemotherapeutics .

Antidiabetic Effects

In animal models, particularly insulin-resistant db/db mice, this compound exhibited hypoglycemic effects, significantly lowering plasma glucose and triglyceride levels compared to standard antidiabetic medications. This suggests a potential role in managing diabetes and related metabolic disorders .

Neuroprotective Effects

Research has indicated that this compound may also provide neuroprotective benefits. It has been associated with the inhibition of amyloid-beta accumulation in the brain, a key factor in Alzheimer's disease pathology. In vivo studies have reported improvements in cognitive function and reductions in neuroinflammation .

Case Studies

Q & A

Basic: What synthetic routes are recommended for 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by amide coupling. For the pyrrolidine-1-carbonyl moiety, carbodiimide-based coupling agents (e.g., EDCI/HOBt) are used under inert conditions. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Using DMAP to accelerate acylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

In analogous compounds, yields up to 59% were achieved by adjusting stoichiometry (1:1.2 molar ratio of reactants) and reaction time (12–24 hours) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- 1H/13C NMR :

- Aromatic protons (4-chlorophenyl): Doublets at δ 7.2–7.5 ppm.

- Pyrrolidine protons: Multiplets at δ 1.8–2.5 ppm (CH₂) and δ 3.2–3.6 ppm (N–CH₂).

- Carbonyl (C=O): 13C signal at ~170 ppm.

- HRMS : Exact mass confirmation (e.g., [M+H]+ expected for C₂₀H₁₇ClN₃O₂: 378.0984). A related compound showed [M+H]+ at m/z 448.1092 .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C–Cl (~750 cm⁻¹).

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

Contradictions may arise from assay variability, impurities, or metabolic instability. Strategies include:

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests.

- Purity validation : HPLC (C18 column, 0.1% TFA in acetonitrile/water) to ensure >95% purity. Impurity limits should align with pharmacopeial standards (e.g., USP Table 1 ).

- Meta-analysis : Cross-reference with structurally similar compounds. For example, Azelastine (a phthalazinone derivative) consistently showed antihistamine activity (docking score: -9.98 kcal/mol) .

Advanced: What computational strategies predict binding affinity, and how do molecular dynamics (MD) simulations enhance these predictions?

Methodological Answer:

- Docking : Use AutoDock Vina or Schrödinger Suite with:

- Grid box centered on the target’s active site (e.g., SARS-CoV-2 Mpro).

- Flexible ligand sampling for conformational exploration.

- MD Simulations :

Basic: What are key considerations for stability studies under varying storage conditions?

Methodological Answer:

- Stress Testing :

- Heat (40–60°C), humidity (75% RH), and photolysis (ICH Q1B guidelines).

- Monitor degradation via HPLC; identify impurities (e.g., hydrolyzed carbonyl products).

- Buffer Compatibility : Use sodium perchlorate buffer (pH 2.7) to simulate gastric conditions. Related compounds showed <5% degradation after 7 days at 4°C .

Advanced: How can SAR studies guide structural modifications to enhance pharmacological profiles?

Methodological Answer:

- Substituent Variation :

- Replace pyrrolidine with morpholine (improves solubility) or thiomorpholine (enhances metabolic stability). Morpholine analogs showed reduced potency but increased logP (e.g., compound 13c, m/z 464.1041) .

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) to predict blood-brain barrier penetration. For example, lower TPSA (<90 Ų) correlates with improved CNS activity .

Basic: What analytical methods are recommended for assessing purity and impurity profiling?

Methodological Answer:

- HPLC :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of methanol and sodium perchlorate buffer (pH 2.7).

- Detection: UV at 254 nm. Impurity limits should follow pharmacopeial standards (e.g., ≤0.1% for unknown impurities) .

- LC-MS : Identify degradation products (e.g., dechlorinated byproducts or oxidized pyrrolidine).

Advanced: How can researchers design experiments to validate target engagement in cellular models?

Methodological Answer:

- Gene Knockdown : siRNA-mediated silencing of the putative target (e.g., kinases) followed by dose-response assays.

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (± compound) to confirm binding.

- Cellular Imaging : Fluorescent probes (e.g., FITC-labeled analogs) to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.